This document analyzes a group of 2,4-difluoro-N-(2-methoxybenzyl)benzenesulfonamide analogs that exhibit inhibitory activity against PI3K and mTOR. These molecules are primarily investigated for their potential as anti-cancer agents due to the frequent dysregulation of the PI3K/Akt/mTOR pathway in various cancers [, ].
The synthesis of these analogs involves multi-step procedures. For example, compound 7 (2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide), a potent dual PI3K/mTOR inhibitor, was synthesized in 7 steps with a 10% overall yield []. The synthesis of the carbon-11 labeled analog, N-[11C]7, involved N-11C-methylation of the precursor molecule 11 using [11C]methyl triflate ([11C]CH3OTf), followed by purification via HPLC and SPE formulation [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2